molecular formula C6H14N2O B12338412 2-Morpholinemethanamine, N-methyl-, (2S)- CAS No. 754944-36-0

2-Morpholinemethanamine, N-methyl-, (2S)-

Cat. No.: B12338412
CAS No.: 754944-36-0
M. Wt: 130.19 g/mol
InChI Key: HMIOFHWVBNNKPR-LURJTMIESA-N
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Description

2-Morpholinemethanamine, N-methyl-, (2S)- is a chemical compound with the molecular formula C6H14N2O It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinemethanamine, N-methyl-, (2S)- can be achieved through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of a catalyst such as FeCl3 in water. This reaction produces ethyl 3-morpholinopropanoate, which can then undergo further transformations to yield the desired compound .

Another method involves the hydrogenation of 2-morpholinoacetonitrile under high-pressure conditions. This approach, however, requires careful control of reaction parameters to avoid the formation of byproducts .

Industrial Production Methods

Industrial production of 2-Morpholinemethanamine, N-methyl-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of starting materials, catalysts, and solvents is crucial to ensure cost-effectiveness and environmental sustainability. The Curtius rearrangement of acid derivatives into primary amines is one such method that has been adapted for industrial use .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinemethanamine, N-methyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

2-Morpholinemethanamine, N-methyl-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholinemethanamine, N-methyl-, (2S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways. This mechanism is of particular interest in the development of treatments for mood disorders and other neurological conditions .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the N-methyl and (2S)- configuration.

    2-Morpholinoethanamine: A similar compound with different substituents on the morpholine ring.

    N-Methylmorpholine: Another derivative with a different substitution pattern.

Uniqueness

2-Morpholinemethanamine, N-methyl-, (2S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

CAS No.

754944-36-0

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-methyl-1-[(2S)-morpholin-2-yl]methanamine

InChI

InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

HMIOFHWVBNNKPR-LURJTMIESA-N

Isomeric SMILES

CNC[C@H]1CNCCO1

Canonical SMILES

CNCC1CNCCO1

Origin of Product

United States

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